3-Chloro-2-methylprop-2-enoic acid
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Overview
Description
3-Chloro-2-methylprop-2-enoic acid is an organic compound with the molecular formula C4H5ClO2 It is a derivative of acrylic acid, where one hydrogen atom on the double-bonded carbon is replaced by a chlorine atom and another by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-methylprop-2-enoic acid can be synthesized through several methods. One common method involves the hydrohalogenation of 3-methylpropynoic acid with thionyl chloride in the presence of a solvent like dimethylformamide (DMF), followed by treatment with oxalyl chloride . Another method involves the amination of 3-chloro-3-(trimethylsilyl)prop-2-enoyl chloride with corresponding amines, amino alcohols, or hydrazines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methylprop-2-enoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used to replace the chlorine atom with a hydroxyl group.
Addition: Reagents such as hydrogen bromide (HBr) or hydrogen chloride (HCl) can add across the double bond.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Major Products Formed
Substitution: Formation of 3-hydroxy-2-methylprop-2-enoic acid.
Addition: Formation of 3-chloro-2-methylpropanoic acid.
Oxidation: Formation of 3-chloro-2-methylpropanoic acid derivatives.
Scientific Research Applications
3-Chloro-2-methylprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methylprop-2-enoic acid involves its reactivity with nucleophiles and electrophiles. The chlorine atom and the double bond make it a versatile intermediate in various chemical reactions. The compound can form covalent bonds with other molecules, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-3-(trimethylsilyl)prop-2-enoic acid: Similar structure but with a trimethylsilyl group.
2-Methylprop-2-enoic acid: Lacks the chlorine atom.
3-Chloro-2-methylpropene: Similar structure but without the carboxylic acid group.
Uniqueness
3-Chloro-2-methylprop-2-enoic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
3533-59-3 |
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Molecular Formula |
C4H5ClO2 |
Molecular Weight |
120.53 g/mol |
IUPAC Name |
3-chloro-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H5ClO2/c1-3(2-5)4(6)7/h2H,1H3,(H,6,7) |
InChI Key |
WSUIRDORMCYOBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCl)C(=O)O |
Origin of Product |
United States |
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